GSK931145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H30N2O |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

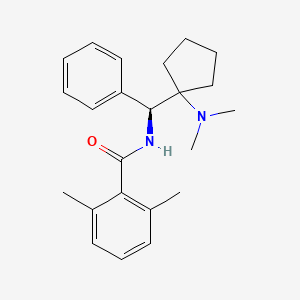

N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide |

InChI |

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |

InChI Key |

BMXRRRIDMAIEKX-NRFANRHFSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of GSK931145: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK931145 is a potent and selective antagonist of the Glycine Transporter Type 1 (GlyT1), a critical regulator of glycine concentrations in the synaptic cleft. As a radiolabeled positron emission tomography (PET) ligand, [11C]this compound has been instrumental in elucidating the role of GlyT1 in neurological and psychiatric disorders, particularly schizophrenia. The primary mechanism of action of this compound revolves around the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission through the inhibition of glycine reuptake. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound.

Core Mechanism of Action: Enhancement of NMDA Receptor Function

The therapeutic potential of GlyT1 inhibitors like this compound is rooted in the glutamatergic hypofunction hypothesis of schizophrenia. This hypothesis posits that a deficit in glutamate signaling, particularly through the NMDA receptor, contributes to the cognitive and negative symptoms of the disorder. Glycine is an obligatory co-agonist of the NMDA receptor, meaning its binding to the GluN1 subunit is essential for the receptor to be activated by glutamate binding to the GluN2 subunit.

GlyT1, predominantly located on glial cells surrounding synapses, is responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine. This leads to enhanced saturation of the glycine binding site on the NMDA receptor, thereby potentiating NMDA receptor activation and strengthening glutamatergic signaling.

Signaling Pathway

The signaling cascade initiated by GlyT1 inhibition and subsequent NMDA receptor potentiation is multifaceted. Upon activation, the NMDA receptor channel opens, allowing an influx of Ca2+ into the postsynaptic neuron. This influx of calcium acts as a crucial second messenger, activating a host of downstream signaling pathways that are fundamental for synaptic plasticity, learning, and memory.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Species/Tissue | Reference |

| pIC50 (GlyT-1) | 8.4 | - | [1] |

| pIC50 (GlyT-2) | 4.6 | - | [1] |

| pKi (GlyT-1) | 8.97 | Rat Cortex | [1] |

| Ki (GlyT-1) | ~1.07 nM | Rat Cortex | Calculated from pKi |

| logD | 2.53 | - | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of [11C]this compound from PET Studies

| Parameter | Value | Species | Reference |

| Plasma Free Fraction (fP) | 8% | Human | [2] |

| Plasma Free Fraction (fP) | 0.8% | Primate | [2] |

| Delivery (K1) | 0.025 mL cm-3 min-1 | Human | [2] |

| Delivery (K1) | 0.126 mL cm-3 min-1 | Primate | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GlyT1 inhibitors like this compound.

Protocol 1: In Vitro [³H]Glycine Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GlyT1.

Materials:

-

Cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

[³H]Glycine (radioligand).

-

Non-radiolabeled glycine.

-

Test compound (e.g., this compound).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Culture GlyT1-expressing cells to confluence in appropriate multi-well plates.

-

Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

-

Compound Incubation: Add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 20 minutes) at room temperature.

-

Uptake Initiation: Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Uptake Termination: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]Glycine using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: [¹¹C]this compound Positron Emission Tomography (PET) Imaging

Objective: To visualize and quantify GlyT1 distribution and occupancy in the living brain.

Materials:

-

PET scanner.

-

[¹¹C]this compound radioligand.

-

Human or animal subject.

-

Arterial line for blood sampling (optional but recommended for full kinetic modeling).

-

Equipment for blood sample analysis (gamma counter, HPLC).

Procedure:

-

Subject Preparation: Position the subject in the PET scanner. An anatomical MRI or CT scan is typically acquired for co-registration of the PET data.

-

Radioligand Administration: Administer a bolus injection of [¹¹C]this compound intravenously.[1]

-

Dynamic PET Scan: Acquire dynamic PET data over a period of, for example, 90-120 minutes.[1]

-

Arterial Blood Sampling: If performing kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with the anatomical MRI/CT. Define regions of interest (ROIs) on the anatomical images and project them onto the dynamic PET data to generate time-activity curves (TACs) for different brain regions.

-

Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model) to estimate parameters such as the total volume of distribution (VT), which is proportional to the density of GlyT1.

-

Occupancy Studies: To determine the occupancy of GlyT1 by a non-radiolabeled drug, a baseline PET scan is performed, followed by administration of the drug and a second PET scan. The reduction in [¹¹C]this compound binding is used to calculate receptor occupancy.

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and planning of complex studies.

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of the Glycine Transporter Type 1. Its mechanism of action, centered on the inhibition of glycine reuptake and subsequent potentiation of NMDA receptor function, holds therapeutic promise for disorders characterized by glutamatergic hypofunction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers engaged in the study of GlyT1 and the development of novel central nervous system therapeutics.

References

GSK931145: A Technical Guide for its Application as a GlyT1 Transporter PET Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK931145 is a novel and selective radioligand developed for in vivo imaging of the Glycine Transporter Type 1 (GlyT1) using Positron Emission Tomography (PET). The GlyT1 transporter plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor function. Dysregulation of this system has been implicated in the pathophysiology of schizophrenia, making GlyT1 a key target for novel therapeutic interventions.[1][2][3] This technical guide provides an in-depth overview of this compound, including its synthesis, preclinical and clinical findings, and detailed experimental protocols to facilitate its use in research and drug development.

Physicochemical and Pharmacological Properties

This compound exhibits high affinity and selectivity for the GlyT1 transporter. Its favorable physicochemical properties, including a logD of 2.53, allow for good penetration of the blood-brain barrier.[4]

| Property | Value | Species | Reference |

| pIC50 (GlyT1) | 8.4 | In vitro | [4] |

| pIC50 (GlyT2) | 4.6 | In vitro | [4] |

| pKi (rat cortex) | 8.97 | Rat | [4] |

| logD | 2.53 | N/A | [4] |

| Plasma Free Fraction (fp) | 0.8% | Primate | [2] |

| Plasma Free Fraction (fp) | 8% | Human | [2] |

Synthesis and Radiolabeling of [11C]this compound

[11C]this compound is synthesized by the N-methylation of its corresponding des-methyl precursor using [11C]methyl iodide or [11C]methyl triflate.[1][2]

Experimental Protocol: Radiolabeling

-

[11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Conversion to [11C]Methyl Iodide: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase synthesis module.

-

Radiolabeling Reaction: The des-methyl precursor of this compound is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature.

-

Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Formulation: The final product is formulated in a sterile solution, typically saline with a small amount of ethanol, for intravenous injection.

| Parameter | Value | Reference |

| Radiochemical Purity | >99% | |

| Specific Activity | >39 GBq/μmol | |

| Injected Dose (Pigs) | 372 ± 84.4 MBq | [4] |

| Injected Dose (Humans) | 304.22 ± 112.87 MBq | |

| Specific Activity (Humans) | 21.57 ± 7.51 GBq/μmol |

Preclinical and Clinical PET Imaging

[11C]this compound has been evaluated in pigs, non-human primates, and humans, demonstrating its utility for imaging GlyT1 in the brain.[1][2][4]

Preclinical Studies in Pigs

PET studies in pigs showed good brain penetration of [11C]this compound with a heterogeneous distribution consistent with the known localization of GlyT1, with the highest uptake in the midbrain, thalamus, and cerebellum.[2] Pre-treatment with a GlyT1 inhibitor, GSK565710, led to a dose-dependent reduction in the uptake of [11C]this compound, indicating specific binding.[1]

Experimental Protocol: Preclinical PET Imaging (Pig Model)

-

Animal Model: Large White pigs.

-

Anesthesia: Maintained with isoflurane.

-

Radioligand Injection: Intravenous bolus injection of [11C]this compound.

-

PET Scanner: High-resolution research tomograph (HRRT).

-

Image Acquisition: Dynamic 90-minute scans initiated at the time of injection.

-

Arterial Blood Sampling: Serial arterial blood samples are collected to determine the plasma input function and for metabolite analysis.

-

Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate binding parameters such as the total volume of distribution (VT).

Clinical Studies in Humans

In human studies, [11C]this compound also showed a heterogeneous brain distribution, with the highest uptake in the midbrain, thalamus, and cerebellum.[2] Whole-body PET scans in healthy volunteers demonstrated that the primary route of clearance is intestinal, with no significant urinary excretion. The liver was identified as the organ receiving the highest radiation dose.[5] The mean effective dose was determined to be 4.02 μSv/MBq for males and 4.95 μSv/MBq for females, allowing for multiple PET examinations in the same individual.[5]

Experimental Protocol: Clinical PET Imaging (Human)

-

Participants: Healthy volunteers.

-

Radioligand Injection: Intravenous injection of [11C]this compound.

-

PET Scanner: High-resolution whole-body PET/CT scanner.

-

Image Acquisition: Dynamic brain scans and whole-body static scans are acquired.

-

Arterial Blood Sampling: Continuous or discrete arterial blood sampling for input function determination and metabolite analysis.

-

Data Analysis: Similar to preclinical studies, kinetic modeling is used to quantify GlyT1 availability in different brain regions.

Visualizations

GlyT1 Signaling Pathway

Caption: GlyT1 regulates synaptic glycine levels, impacting NMDA receptor activity.

Experimental Workflow for [11C]this compound PET Imaging

Caption: Workflow for a typical [11C]this compound PET imaging study.

Conclusion

[11C]this compound is a valuable PET radioligand for the in vivo quantification of GlyT1 transporters in the brain. Its high selectivity and favorable pharmacokinetic properties make it a powerful tool for neuroscience research and the development of novel therapeutics targeting the glycine modulatory site of the NMDA receptor. This guide provides the essential technical information to aid researchers in the successful application of this important imaging agent.

References

- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GSK931145: A Technical Guide for Glycine Transporter Type 1 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK931145 is a potent and selective antagonist of the Glycine Transporter Type 1 (GlyT1), developed not as a therapeutic agent itself, but as a crucial molecular imaging tool. Radiolabeled with Carbon-11 ([11C]), this compound serves as a Positron Emission Tomography (PET) ligand, enabling the in-vivo visualization, quantification, and occupancy measurement of GlyT1 in the brain. This capability is instrumental in advancing the development of therapeutic GlyT1 inhibitors for neuropsychiatric disorders such as schizophrenia, by allowing researchers to confirm target engagement and optimize dosing in clinical trials. This guide details the discovery rationale, mechanism of action, and the preclinical and clinical development of [11C]this compound.

Rationale for Development: Targeting GlyT1 in Schizophrenia

The development of this compound is rooted in the glutamate hypofunction hypothesis of schizophrenia. This hypothesis suggests that diminished signaling through the N-methyl-D-aspartate receptor (NMDAR) contributes to the cognitive and negative symptoms of the disorder.[1][2] Glycine is an obligatory co-agonist for the NMDAR; its binding is required for the receptor to be activated by glutamate.[3][4][5]

The Glycine Transporter Type 1 (GlyT1) is a protein, primarily located on glial cells surrounding synapses, that removes glycine from the synaptic cleft through reuptake.[1][6] By maintaining low extracellular glycine levels, GlyT1 modulates NMDAR activity.[3][7] The therapeutic strategy is that inhibiting GlyT1 will increase the concentration of synaptic glycine, thereby enhancing NMDAR signaling and potentially alleviating symptoms of schizophrenia.[5][7]

To develop drugs that effectively inhibit GlyT1, it is essential to confirm that these compounds reach their target in the human brain and to understand the relationship between drug dosage, plasma concentration, and the degree of GlyT1 occupancy.[8][9] A selective PET radioligand is the ideal tool for these purposes. This compound was identified as a promising candidate for a GlyT1 PET ligand due to its high affinity, selectivity, and favorable brain penetration properties.[8][9]

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor that binds to GlyT1. As a PET tracer, [11C]this compound allows for the non-invasive imaging of GlyT1 distribution and density. When used in conjunction with a therapeutic GlyT1 inhibitor, the displacement of the [11C]this compound signal can be used to quantify the occupancy of the transporter by the drug candidate.[10][11]

The core signaling pathway involves the modulation of NMDAR activity at glutamatergic synapses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]

- 7. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of [11C]GSK931145: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of [11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging the type 1 glycine transporter (GlyT-1). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, molecular imaging, and pharmacology.

Introduction

The glycine transporter type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia.[1] Consequently, GlyT-1 has emerged as a significant therapeutic target for the development of novel treatments for these conditions.[2] [11C]this compound is a selective PET ligand designed to enable in vivo quantification and visualization of GlyT-1, facilitating drug development by allowing for the assessment of target engagement and dose-finding studies.[2][3]

Physicochemical and In Vitro Binding Properties

This compound demonstrates high affinity and selectivity for the GlyT-1 transporter. The compound's lipophilicity, as indicated by its partition coefficient (logD), is within the desirable range for crossing the blood-brain barrier.[1]

| Parameter | Value | Species/Tissue | Reference |

| pIC50 (GlyT-1) | 8.4 | - | [1] |

| pIC50 (GlyT-2) | 4.6 | - | [1] |

| pKi | 8.97 | Rat Cortex | [1] |

| logD | 2.53 | - | [1] |

| Brain–Blood AUC Ratio | 1.9 | - | [1] |

Radiosynthesis

[11C]this compound is synthesized by labeling the precursor compound with [11C]methyl iodide or [11C]methyl triflate.[2] The final product exhibits high radiochemical purity and specific activity, making it suitable for in vivo PET imaging studies.

| Parameter | Value | Reference |

| Radiochemical Purity | >99% | [1] |

| Specific Activity | >39 GBq/μmol | [1] |

Preclinical In Vivo Evaluation

The in vivo properties of [11C]this compound have been evaluated in several animal species, including pigs and non-human primates (baboons), as well as in human subjects. These studies have demonstrated its utility for imaging GlyT-1 in the brain.

Porcine Studies

Initial in vivo evaluation in pigs demonstrated good brain penetration of [11C]this compound and a heterogeneous distribution consistent with the known localization of GlyT-1.[2] Pre-treatment with a GlyT-1 inhibitor, GSK565710, led to a dose-dependent reduction in the total volume of distribution (VT) in various brain regions, indicating specific binding.[1]

| Brain Region | Baseline VT | VT after GSK565710 (1 µg/kg) | VT after GSK565710 (10 µg/kg) | VT after GSK565710 (100 µg/kg) | Reference |

| Data not explicitly provided in search results |

Non-Human Primate Studies

Studies in baboons further confirmed the favorable characteristics of [11C]this compound for imaging brain GlyT-1. The tracer showed a heterogeneous uptake pattern, with the highest concentrations observed in the midbrain, thalamus, and cerebellum.[3] Homologous competition studies with nonradioactive this compound demonstrated specific binding, with binding potential estimates ranging from 1.5 to 3 in these GlyT-1-rich regions.[3]

| Parameter | Value | Species | Reference |

| Injected Dose | 81 ± 14 MBq | Baboon (Papio anubis) | [1] |

| Specific Activity | 30 ± 5.5 GBq/μmol | Baboon (Papio anubis) | [1] |

| Intact Radioligand in Plasma (1h p.i.) | ~30% | Baboon (Papio anubis) | [1] |

| Plasma Free Fraction (fP) | 0.8% | Primate | [3] |

| Delivery (K1) | 0.126 ml cm-3 min-1 | Primate | [3] |

| GSK1018921 EC50 | 22.5 ng/ml | Primate | [3] |

Human Studies

[11C]this compound has been successfully translated to human studies, where it has been used to investigate the biodistribution, radiation dosimetry, and GlyT-1 occupancy by pharmacological agents.[1][3][4] The distribution pattern in the human brain is similar to that observed in non-human primates.[3]

| Parameter | Value | Reference |

| Injected Dose | 304.22 ± 112.87 MBq | [1] |

| Specific Activity | 21.57 ± 7.51 GBq/μmol | [1] |

| Intact Radioligand in Plasma (1h p.i.) | 60 ± 8% | [1] |

| Plasma Free Fraction (fP) | 8% | [3] |

| Delivery (K1) | 0.025 ml cm-3 min-1 | [3] |

| GSK1018921 EC50 | 45.7 ng/ml | [3] |

| Mean Effective Dose (Male) | 4.02 μSv/MBq | [4] |

| Mean Effective Dose (Female) | 4.95 μSv/MBq | [4] |

Experimental Protocols

Radiosynthesis of [11C]this compound

The synthesis of [11C]this compound involves the reaction of the corresponding des-methyl precursor with a [11C]methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.[2] The reaction is followed by purification using high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection.[1]

Animal PET Imaging Studies

Anesthetized animals (pigs or baboons) are positioned in a PET scanner. A baseline transmission scan is acquired for attenuation correction. [11C]this compound is then administered intravenously as a bolus injection.[1][5] Dynamic PET data are acquired for a specified duration (e.g., 90 minutes).[5] For blocking studies, a GlyT-1 inhibitor is administered prior to the radiotracer injection.[1] Arterial blood samples are collected throughout the scan to determine the plasma input function and to measure the fraction of unmetabolized radiotracer.[5]

Human PET Imaging Studies

Human volunteers undergo a similar procedure to the animal studies. An intravenous line is inserted for radiotracer injection and another for arterial or venous blood sampling. Following a transmission scan, [11C]this compound is injected, and dynamic PET images are acquired.[4] Whole-body PET scans can also be performed to assess biodistribution and calculate radiation dosimetry.[1][4]

Visualizations

GlyT-1 Modulation of NMDA Receptor Signaling

Caption: GlyT-1's role in modulating NMDA receptor signaling.

[11C]this compound PET Imaging Experimental Workflow

Caption: Experimental workflow for a [11C]this compound PET study.

Logical Evaluation of a Novel PET Radioliganddot

References

- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Binding Profile of GSK931145: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of GSK931145, a selective inhibitor of the Glycine Transporter Type 1 (GlyT-1). The information presented herein is intended to support research and drug development efforts targeting the glycinergic system and its modulation of N-methyl-D-aspartate (NMDA) receptor function.

Core Binding Affinity and Selectivity

This compound has been characterized as a high-affinity ligand for GlyT-1. The following table summarizes the key quantitative data regarding its binding affinity and selectivity.

| Parameter | Value | Species/Tissue | Target | Notes |

| pIC50 | 8.4 | - | GlyT-1 | The negative logarithm of the half-maximal inhibitory concentration, indicating high potency for GlyT-1. |

| pIC50 | 4.6 | - | GlyT-2 | Demonstrates significant selectivity for GlyT-1 over GlyT-2. |

| pKi | 8.97 | Rat Cortex | GlyT-1 | The negative logarithm of the inhibition constant, reflecting high binding affinity in brain tissue. |

Mechanism of Action: Modulation of NMDA Receptor Signaling

This compound exerts its effects by inhibiting the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound leads to an increase in the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor. Therefore, elevated glycine levels enhance NMDA receptor activation in the presence of glutamate. This mechanism is of significant interest for therapeutic strategies aimed at addressing NMDA receptor hypofunction, which is implicated in certain neurological and psychiatric disorders.[1][2]

Signaling Pathway

Caption: this compound inhibits GlyT-1, increasing synaptic glycine and enhancing NMDA receptor signaling.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro binding affinity of a compound like this compound to GlyT-1 using a competitive radioligand binding assay. This protocol is based on established methodologies for GlyT-1 inhibitor characterization.

Competitive Radioligand Binding Assay for GlyT-1

This assay measures the ability of a test compound (e.g., this compound) to displace a known radioligand from the GlyT-1 transporter in a membrane preparation.

Materials:

-

Membrane Preparation: Crude membrane fractions prepared from cells or tissues endogenously expressing or transfected with GlyT-1 (e.g., rat forebrain or CHO cells expressing human GlyT-1).

-

Radioligand: A selective GlyT-1 radioligand, such as [³H]-(R)-NPTS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgCl₂.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known GlyT-1 inhibitor (e.g., unlabeled ALX-5407) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

Test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.

-

Radioligand at a fixed concentration (typically at or near its Kd).

-

Membrane preparation (typically 50-100 µg of protein).

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

References

[11C]GSK931145 for schizophrenia research

An In-Depth Technical Guide on [11C]GSK931145 for Schizophrenia Research

Introduction

[11C]this compound is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1).[1][2][3][4][5] The rationale for its use in schizophrenia research is rooted in the glutamate hypothesis of the disorder, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of schizophrenia.[6][7][8][9] Glycine is an obligatory co-agonist at the NMDA receptor, and its synaptic concentrations are regulated by GlyT-1.[6][7][8] It is hypothesized that inhibiting GlyT-1 will increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially ameliorating symptoms of schizophrenia, particularly cognitive and negative symptoms.[6][7][10][11][12] [11C]this compound serves as a crucial tool in the development of GlyT-1 inhibitors by enabling the quantification of GlyT-1 occupancy in the brain, which is essential for dose selection and establishing a relationship between target engagement and clinical efficacy.[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for [11C]this compound from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Physicochemical Properties

| Parameter | Value | Species/Tissue | Reference |

| pIC50 for GlyT-1 | 8.4 | - | [6] |

| pIC50 for GlyT-2 | 4.6 | - | [6] |

| pKi | 8.97 | Rat Cortex | [6] |

| Partition Coefficient (logD) | 2.53 | - | [6] |

| Brain–Blood AUC Ratio | 1.9 | - | [6] |

Table 2: Radiosynthesis and Quality Control of [11C]this compound

| Parameter | Value | Reference |

| Radiochemical Purity | >99% | [6][12] |

| Specific Activity | >39 GBq/μmol | [6][12] |

| Precursor | Desmethyl-GSK931145 | |

| Labeling Agent | [11C]Methyl Iodide or [11C]Methyl Triflate | [5] |

Table 3: Preclinical PET Studies with [11C]this compound

| Parameter | Pig | Baboon | Reference |

| Brain Penetration | Good | Good | [4][5] |

| Distribution | Heterogeneous, consistent with GlyT-1 localization | Heterogeneous (highest in midbrain, thalamus, cerebellum) | [2][4][5] |

| Specific Binding | Demonstrated by blocking with GSK565710 | Demonstrated by homologous competition | [4][5][6] |

| Intact Radioligand in Plasma (at 60 min p.i.) | - | ~30% | [6] |

| Binding Potential (BPND) | - | 1.5 - 3 (midbrain, thalamus, cerebellum) | [1][2] |

| Plasma Free Fraction (fP) | - | 0.8% | [1][2] |

| Delivery (K1) (mL cm-3 min-1) | - | 0.126 | [1][2] |

Table 4: Human PET Studies with [11C]this compound

| Parameter | Value | Reference |

| Injected Dose (Whole-body) | 304.22 ± 112.87 MBq | [6][12] |

| Specific Activity (Whole-body) | 21.57 ± 7.51 GBq/μmol | [6][12] |

| Injected Dose (Brain) | 429 ± 158 MBq | [6] |

| Brain Uptake | Rapid, highest in cerebellum, brain stem, and thalamus (~1.7% ID/L at 40 min p.i.) | [6] |

| Intact Radioligand in Plasma (at 60 min p.i.) | 60 ± 8% | [6] |

| Test-Retest Variability (VT) | 29-38% (2-tissue compartmental model) | [1][2] |

| Test-Retest Variability (BPND) | 16-23% (pseudo reference tissue model) | [1][2] |

| Plasma Free Fraction (fP) | 8% | [1][2] |

| Delivery (K1) (mL cm-3 min-1) | 0.025 | [1][2] |

| GSK1018921 EC50 | 45.7 ng/mL | [1][2] |

| Mean Effective Dose (Male) | 4.02 μSv/MBq | [13] |

| Mean Effective Dose (Female) | 4.95 μSv/MBq | [13] |

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via N-methylation of the corresponding desmethyl precursor using a carbon-11 labeled methylating agent.[5]

-

Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 in a cyclotron.

-

Synthesis of Methylating Agent: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) through gas-phase or wet chemistry methods.[5]

-

Radiolabeling Reaction: The desmethyl precursor of this compound is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with the [11C]methylating agent in an automated synthesis module.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound.[6][12]

-

Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., normal saline), passed through a sterile filter, and subjected to quality control tests for radiochemical purity, specific activity, and sterility before administration.[6][12]

Animal PET Imaging Protocol (Baboon)

-

Animal Preparation: Baboons are anesthetized for the duration of the PET scan.[6]

-

Radiotracer Administration: A bolus of [11C]this compound (e.g., 81 ± 14 MBq) is administered intravenously.[6]

-

PET Data Acquisition: Dynamic PET scans are acquired for a period of up to 120 minutes post-injection.[6]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.[6]

-

Blocking Studies: To determine specific binding, a blocking dose of a GlyT-1 inhibitor (e.g., unlabeled this compound or GSK1018921) is administered prior to the radiotracer injection in separate scans.[6]

-

Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartmental model) is applied to the data to estimate parameters such as the total volume of distribution (VT) and binding potential (BPND).[1][2]

Human PET Imaging Protocol

-

Participant Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.

-

Radiotracer Administration: Participants receive an intravenous bolus injection of [11C]this compound (e.g., 300-430 MBq).[6][12]

-

PET Data Acquisition: Dynamic PET scans of the brain are acquired for approximately 120 minutes.[6]

-

Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.

-

Occupancy Studies: For drug development purposes, PET scans are performed at baseline and after administration of a GlyT-1 inhibitor to determine the relationship between drug dose/plasma concentration and GlyT-1 occupancy.

-

Data Analysis: Brain images are co-registered with anatomical MRI scans. Time-activity curves are derived for regions of interest. Kinetic modeling is used to quantify [11C]this compound binding. Test-retest reproducibility is assessed to validate the imaging protocol.[1][2]

Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and evaluation of [<sup>11</sup>C]this compound as a novel ligand for imaging the type 1 glycine transporter… [ouci.dntb.gov.ua]

- 5. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 11C-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association study of polymorphisms in glycine transporter with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 11. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycine Transporter 1 (GlyT1) in Neurological Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Glycine Transporter 1 (GlyT1), a key regulator of synaptic glycine levels, has emerged as a critical player in the pathophysiology of various neurological and psychiatric disorders. By controlling the concentration of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, GlyT1 profoundly influences glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[1] Dysfunction in GlyT1 activity and expression has been implicated in conditions characterized by NMDA receptor hypofunction, most notably schizophrenia.[2] Furthermore, growing evidence suggests its involvement in Alzheimer's disease, neuropathic pain, depression, and anxiety disorders.[3][4][5] This technical guide provides a comprehensive overview of the core functions of GlyT1, its role in various neurological disorders, quantitative data on its modulation, detailed experimental protocols for its study, and visualizations of key signaling and experimental pathways.

Core Function and Mechanism of GlyT1

GlyT1, encoded by the SLC6A9 gene, is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[1] It is strategically located on both glial cells (astrocytes) and presynaptic neuronal terminals, particularly at glutamatergic synapses.[6][7] This localization allows GlyT1 to tightly regulate the concentration of glycine available to bind to the glycine-binding site on the GluN1 subunit of the NMDA receptor.[8]

The primary role of GlyT1 at excitatory synapses is to maintain subsaturating levels of glycine, thereby acting as a crucial modulator of NMDA receptor activation.[9] Inhibition of GlyT1 leads to an increase in extracellular glycine, which enhances NMDA receptor-mediated neurotransmission.[10] This potentiation of NMDA receptor function is the primary rationale behind the development of GlyT1 inhibitors as therapeutic agents for disorders associated with glutamatergic hypofunction.[11]

Role of GlyT1 in Neurological Disorders

Schizophrenia

The "glutamate hypothesis" of schizophrenia posits that a deficit in NMDA receptor function contributes significantly to the cognitive and negative symptoms of the disorder.[2] By enhancing NMDA receptor activity through increased glycine availability, GlyT1 inhibitors have been extensively investigated as a novel therapeutic strategy. While early clinical trials with compounds like bitopertin showed initial promise, the overall results have been mixed, highlighting the complexity of targeting this system.[2][4] Post-mortem studies have shown alterations in glycine levels in the brains of individuals with schizophrenia, although data on GlyT1 expression levels have been less consistent.[12][13]

Alzheimer's Disease

Emerging evidence suggests a role for GlyT1 in the pathophysiology of Alzheimer's disease. Studies have indicated that GlyT1 expression may be downregulated in the brains of Alzheimer's patients.[14][15] Preclinical research is exploring whether modulating GlyT1 activity could offer a therapeutic benefit by enhancing cognitive function through the potentiation of NMDA receptor signaling.[4] However, a clinical trial with the GlyT1 inhibitor BI 425809 did not show significant improvement in cognitive impairment associated with Alzheimer's disease.[16]

Neuropathic Pain

GlyT1 inhibitors have demonstrated analgesic effects in various animal models of neuropathic pain.[1][6] The mechanism is thought to involve the enhancement of glycinergic inhibitory neurotransmission in the spinal cord, which helps to dampen pain signals.[1] This has positioned GlyT1 as a promising target for the development of novel analgesics for chronic pain conditions.[17]

Depression and Anxiety

Preclinical studies have suggested that GlyT1 inhibitors may possess antidepressant and anxiolytic properties.[5][18] The rationale is based on the role of glutamatergic pathways in the regulation of mood and emotion. By modulating NMDA receptor function, GlyT1 inhibitors could potentially rectify imbalances in these circuits.[10][19] Clinical studies with sarcosine, a GlyT1 inhibitor, have shown some positive effects in patients with major depressive disorder.[16]

Quantitative Data on GlyT1 Modulation

The development of GlyT1 inhibitors has been a major focus of pharmaceutical research. The following tables summarize key quantitative data for several well-characterized inhibitors and GlyT1 expression changes in neurological disorders.

Table 1: In Vitro Potency of Selected GlyT1 Inhibitors

| Compound | IC50 (nM) | Assay Type | Cell Line/System | Reference(s) |

| Sarcosine-Based Inhibitors | ||||

| ALX-5407 | 3 | [³H]Glycine Uptake | hGlyT1 expressing cells | [9][14] |

| Non-Sarcosine-Based Inhibitors | ||||

| Bitopertin (RG1678) | 25 - 30 | [³H]Glycine Uptake / Not Specified | hGlyT1 expressing cells | [2][7] |

| SSR504734 | 15 - 38 | [³H]Glycine Uptake / Not Specified | human, rat, and mouse GlyT1 | [1][20] |

| Iclepertin (BI 425809) | 5.2 | Not Specified | SK-N-MC cells | [17] |

Table 2: Alterations in GlyT1 Expression and Glycine Levels in Neurological Disorders

| Disorder | Brain Region | Observation | Method | Reference(s) |

| Schizophrenia | Orbitofrontal Cortex | Increased glycine levels | HPLC | [12] |

| Schizophrenia | Various | Inconsistent findings on GlyT1 expression | Post-mortem studies | [13] |

| Alzheimer's Disease | - | Downregulation of GlyT1 expression | Immunohistochemistry | [14][15] |

| Depression (Animal Model) | Prefrontal Cortex | Decreased GLT1 (glutamate transporter) expression (related system) | Western Blot | [21][22] |

Detailed Experimental Protocols

[³H]Glycine Uptake Assay

This functional assay measures the inhibition of radiolabeled glycine uptake into cells expressing GlyT1 and is a primary method for determining the potency of inhibitors.

-

Materials:

-

CHO-K1 cells stably expressing human GlyT1.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]Glycine.

-

Test compounds and reference inhibitors (e.g., ALX-5407).

-

96-well microplates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cell Plating: Seed GlyT1-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.

-

Assay Initiation: Aspirate the culture medium and wash the cells with pre-warmed assay buffer. Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes.

-

Glycine Uptake: Initiate glycine uptake by adding a solution of [³H]Glycine (at a concentration near its Km value) to each well.

-

Incubation: Incubate the plate for 10-20 minutes at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Counting: Lyse the cells (e.g., with 0.1 M NaOH) and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression.[3][17]

-

In Vivo Microdialysis for Extracellular Glycine Measurement

This technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system for glycine detection.

-

-

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus). Secure the probe with dental cement. Allow the animal to recover for 24-48 hours.

-

Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish a stable basal glycine level.

-

Drug Administration: Administer the GlyT1 inhibitor (e.g., via intraperitoneal injection or orally).

-

Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.

-

Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence or mass spectrometry detection.[11][23]

-

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess recognition memory in rodents.

-

Apparatus: An open-field arena. Two sets of identical objects and one novel object.

-

Procedure:

-

Habituation: On the first day, allow the animal to freely explore the empty arena for 5-10 minutes.

-

Training/Familiarization Phase: On the second day, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

-

Test Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

-

Scoring: Record the time the animal spends exploring each object. A preference for exploring the novel object indicates intact recognition memory. The discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[22][24][25]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neuropsychological process that is deficient in schizophrenia.

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker, and a platform to measure the startle response.

-

Procedure:

-

Acclimation: Place the animal in the startle chamber for an acclimation period with background white noise.

-

Testing: The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong, startle-eliciting acoustic stimulus (e.g., 120 dB).

-

Prepulse-plus-pulse trials: A weaker, non-startling stimulus (prepulse) precedes the startle pulse by a short interval.

-

No-stimulus trials: Only background noise is presented.

-

-

Scoring: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.[26][27][28]

-

Signaling Pathways and Experimental Workflows

GlyT1 at the Glutamatergic Synapse

The following diagram illustrates the central role of GlyT1 in modulating NMDA receptor activity at a glutamatergic synapse.

Regulation of GlyT1 by Protein Kinase C (PKC)

The activity of GlyT1 can be regulated by post-translational modifications, such as phosphorylation by Protein Kinase C (PKC), which can lead to its internalization and reduced function.[19][29][30]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bitopertin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. discmedicine.com [discmedicine.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. benchchem.com [benchchem.com]

- 12. A postmortem study of glycine and its potential precursors in chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alzheimer's Association International Conference [alz.confex.com]

- 16. Inhibition of glycine transporter-I as a novel mechanism for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. PKC-Dependent GlyT1 Ubiquitination Occurs Independent of Phosphorylation: Inespecificity in Lysine Selection for Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The Regulation of Glutamate Transporter 1 in the Rapid Antidepressant-Like Effect of Ketamine in Mice [frontiersin.org]

- 22. Glial pathology in an animal model of depression: reversal of stress-induced cellular, metabolic and behavioral deficits by the glutamate-modulating drug riluzole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Aberrant glycosylation in schizophrenia: A review of 25 years of post-mortem brain studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. beilstein-institut.de [beilstein-institut.de]

- 28. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Technical Guide to Target Engagement Studies of GSK931145

This guide provides an in-depth overview of GSK931145, a selective inhibitor of the glycine transporter type 1 (GlyT-1), and its application in target engagement studies. Designed for researchers, scientists, and professionals in drug development, this document details the core pharmacology of this compound, experimental protocols for its use as a positron emission tomography (PET) ligand, and the associated signaling pathways.

Introduction to this compound and its Target

This compound is a potent and selective antagonist of the glycine transporter type 1 (GlyT-1), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity is a therapeutic strategy being explored for conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[1]

Radiolabeled with carbon-11 ([11C]this compound), the compound serves as a valuable PET imaging agent to assess GlyT-1 expression and occupancy in the brain.[2][3][4] This allows for direct measurement of target engagement in both preclinical and clinical studies, aiding in dose selection and confirming the mechanism of action for GlyT-1 inhibitors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its use in characterizing other GlyT-1 inhibitors.

Table 1: In Vitro and In Vivo Properties of this compound

| Parameter | Value | Species/Tissue | Reference |

| pIC50 (GlyT-1) | 8.4 | - | [5] |

| pIC50 (GlyT-2) | 4.6 | - | [5] |

| pKi | 8.97 | Rat Cortex | [5] |

| logD | 2.53 | - | [5] |

| Brain-Blood AUC Ratio | 1.9 | - | [5] |

| Binding Potential (BPND) | 1.5 - 3 | Primate (Midbrain, Thalamus, Cerebellum) | [2][4] |

| Plasma Free Fraction (fP) | 0.8% | Primate | [2][4] |

| Plasma Free Fraction (fP) | 8% | Human | [2][4] |

| K1 (Plasma to Brain Transfer Rate) | 0.126 mL cm-3 min-1 | Primate | [2][4] |

| K1 (Plasma to Brain Transfer Rate) | 0.025 mL cm-3 min-1 | Human | [2][4] |

Table 2: GlyT-1 Occupancy Studies using [11C]this compound

| Compound | EC50 | Species | Reference |

| GSK1018921 | 22.5 ng/mL | Primate | [2] |

| GSK1018921 | 45.7 ng/mL | Human | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the GlyT-1 transporter. This transporter is crucial for maintaining low synaptic glycine levels. By blocking GlyT-1, this compound leads to an increase in synaptic glycine, which then enhances the activation of NMDA receptors, as glycine is an obligatory co-agonist for these receptors.

Experimental Protocols for Target Engagement Studies

The primary method for assessing this compound target engagement is through PET imaging using its radiolabeled form, [11C]this compound.

4.1. Radiosynthesis of [11C]this compound

This compound is labeled with 11C using [11C]methyl iodide or [11C]methyl triflate.[3] The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC) and a specific activity of >39 GBq/μmol.[5][6] The purified [11C]this compound is then formulated in normal saline for intravenous injection.[5][6]

4.2. Animal and Human PET Imaging Protocol

The following is a general protocol for in vivo PET imaging with [11C]this compound.

-

Subject Preparation: Subjects (preclinical models or human volunteers) are positioned in the PET scanner. For arterial blood sampling, an arterial line is placed.

-

Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected dose is recorded.

-

PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes post-injection.[6]

-

Arterial Blood Sampling: If a plasma input function is required, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites over time.

-

Image Analysis:

-

Regions of interest (ROIs) are delineated on the PET images, often co-registered with anatomical MRI scans, for brain regions known to have high GlyT-1 expression (e.g., midbrain, thalamus, cerebellum).[2][4]

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic modeling (e.g., two-tissue compartmental model or a pseudo-reference tissue model) is applied to the TACs to estimate outcome measures such as the volume of distribution (VT) and binding potential (BPND).[2]

-

-

Occupancy Studies: To determine the target occupancy of a non-radiolabeled GlyT-1 inhibitor, baseline PET scans are performed, followed by administration of the inhibitor at various doses. Post-dose PET scans are then acquired to measure the reduction in [11C]this compound binding. The relationship between the inhibitor's plasma concentration and the change in BPND is used to calculate the EC50.[2]

4.3. Whole-Body Biodistribution and Dosimetry

Whole-body PET scans are conducted to assess the distribution of [11C]this compound throughout the body and to calculate the radiation dose.[7]

-

Scanning: Whole-body PET scans are acquired at multiple time points after radiotracer injection.

-

ROI Delineation: ROIs are drawn on major organs (e.g., liver, kidneys, lungs).[7]

-

Dosimetry Calculation: Time-activity curves for each organ are used to calculate residence times. Radiation dose estimates are then calculated using software such as OLINDA/EXM.[7] Studies in humans have shown the highest absorbed radiation dose to be in the liver, with an average effective dose of 4.02 μSv/MBq for males and 4.95 μSv/MBq for females.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a target engagement study using [11C]this compound PET.

Conclusion

This compound is a critical tool for investigating the role of GlyT-1 in the central nervous system and for the development of novel therapeutics targeting this transporter. As a PET ligand, [11C]this compound allows for the direct in vivo quantification of GlyT-1, providing invaluable information on target engagement that can guide drug development programs. The methodologies outlined in this guide provide a framework for conducting robust and informative target engagement studies.

References

- 1. 11C-Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Brain Uptake and Distribution of [11C]GSK931145: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]GSK931145 is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1) in the brain.[1][2][3][4] The GlyT-1 transporter plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates N-methyl-D-aspartate (NMDA) receptor function.[5] Given the implication of NMDA receptor hypofunction in the pathophysiology of schizophrenia, GlyT-1 has emerged as a key target for novel therapeutic interventions.[5][6] This technical guide provides a comprehensive overview of the brain uptake, distribution, and experimental protocols associated with [11C]this compound, synthesizing data from key preclinical and clinical studies.

Mechanism of Action and Signaling Pathway

[11C]this compound is a selective and high-affinity ligand for the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By binding to GlyT-1, [11C]this compound allows for the non-invasive quantification and visualization of GlyT-1 density in the brain using PET. The underlying principle is that elevated glycine concentrations in the synapse can enhance NMDA receptor-mediated neurotransmission, a pathway implicated in cognitive functions that are often impaired in schizophrenia.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through the N-methylation of a desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2] While specific reaction conditions can vary, the general workflow is outlined below. The final product typically has a radiochemical purity of over 99%.[5]

PET Imaging Studies

PET imaging studies with [11C]this compound have been conducted in pigs, baboons, and humans. The general protocol involves intravenous injection of the radiotracer followed by dynamic scanning.

-

Subject Preparation: Subjects are typically fasted before the scan.

-

Radiotracer Administration: A bolus intravenous injection of [11C]this compound is administered. The injected dose varies depending on the species and study objectives.

-

Image Acquisition: Dynamic PET scans of the brain are acquired for a duration of 90 to 120 minutes post-injection.[5]

-

Arterial Blood Sampling: In many studies, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.[5]

-

Blocking Studies: To determine the specificity of [11C]this compound binding, blocking studies are performed where a non-radioactive GlyT-1 inhibitor (e.g., this compound or GSK1018921) is administered prior to the radiotracer.[5]

Brain Uptake and Distribution: Quantitative Data

[11C]this compound readily enters the brain and exhibits a heterogeneous distribution pattern consistent with the known localization of GlyT-1. The highest uptake is observed in the midbrain, thalamus, and cerebellum.[1][4]

Regional Brain Uptake in Different Species

| Species | Brain Region | Uptake Metric | Value | Reference |

| Human | Cerebellum | %ID/L at 40 min | ~1.7 | [5] |

| Brain Stem | %ID/L at 40 min | ~1.7 | [5] | |

| Thalamus | %ID/L at 40 min | ~1.7 | [5] | |

| Cortex | %ID/L at 40 min | ~1.0 | [5] | |

| Baboon | Brain Stem | %ID/L at 20 min | ~14 | [5] |

| Thalamus | %ID/L at 20 min | ~12 | [5] | |

| Cerebellum | %ID/L at 20 min | ~12 | [5] | |

| Cortex | %ID/L at 20 min | ~7 | [5] | |

| Pig | Mesencephalon | %ID/g at 40 min | ~7.5 | [5] |

| Cerebellum | %ID/g at 40 min | ~6.0 | [5] | |

| Cortex | %ID/g at 40 min | ~5.0 | [5] |

%ID/L: Percentage of injected dose per liter of tissue. %ID/g: Percentage of injected dose per gram of tissue.

Pharmacokinetic Parameters

Pharmacokinetic modeling has been used to derive key parameters that describe the behavior of [11C]this compound in the brain.

| Species | Parameter | Brain Region | Value | Unit | Reference |

| Human | K1 (Delivery) | - | 0.025 | ml cm⁻³ min⁻¹ | [1][4] |

| fP (Plasma Free Fraction) | - | 8 | % | [1][4] | |

| VAR(VT) (Test-Retest Variability) | - | 29-38 | % | [1][4] | |

| VAR(BPND) (Test-Retest Variability) | - | 16-23 | % | [1][4] | |

| Baboon | K1 (Delivery) | - | 0.126 | ml cm⁻³ min⁻¹ | [1][4] |

| fP (Plasma Free Fraction) | - | 0.8 | % | [1][4] | |

| Binding Potential | Midbrain, Thalamus, Cerebellum | 1.5 - 3 | - | [1][4] |

K1: Rate constant for transfer from plasma to the brain tissue. fP: Fraction of the radioligand that is not bound to plasma proteins. VAR(VT): Variability of the total volume of distribution. VAR(BPND): Variability of the non-displaceable binding potential.

Data Analysis and Interpretation

The analysis of dynamic [11C]this compound PET data typically involves kinetic modeling to estimate outcome measures that reflect GlyT-1 density.

-

Compartmental Modeling: A two-tissue compartmental model is often used to describe the kinetics of [11C]this compound in the brain.[1][4]

-

Total Volume of Distribution (VT): This parameter reflects the total binding (specific and non-specific) of the radiotracer in a brain region.

-

Binding Potential (BPND): This is a measure of the density of available GlyT-1 transporters. Due to the lack of a true reference region (a brain area devoid of GlyT-1), a pseudo-reference tissue model has been shown to improve the reproducibility of BPND estimates.[1][4]

-

Occupancy Studies: In drug development, [11C]this compound PET is used to measure the occupancy of GlyT-1 by a therapeutic drug. This is calculated by comparing the binding potential at baseline (before drug administration) and after drug administration.

Conclusion

[11C]this compound is a valuable tool for the in vivo investigation of the glycine transporter type 1. Its favorable brain uptake and distribution characteristics, coupled with established experimental and analytical protocols, make it a robust radioligand for studying the role of GlyT-1 in neuropsychiatric disorders and for facilitating the development of novel GlyT-1 targeted therapies. The quantitative data derived from [11C]this compound PET studies provide crucial insights into the pharmacodynamics of GlyT-1 inhibitors, aiding in dose selection and demonstrating target engagement in clinical trials.

References

- 1. In Vivo Evaluation of 11C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for [11C]GSK931145 PET Imaging

These application notes provide a comprehensive overview and standardized protocol for Positron Emission Tomography (PET) imaging using the radiotracer [11C]GSK931145. This document is intended for researchers, scientists, and drug development professionals involved in the study of the glycine transporter type 1 (GlyT-1) in the central nervous system.

Introduction

[11C]this compound is a selective radioligand for the glycine transporter type 1 (GlyT-1), a key protein involved in regulating synaptic glycine levels.[1] GlyT-1 is a target of interest in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia, where impaired N-methyl-D-aspartate (NMDA) receptor function is implicated.[1][2] PET imaging with [11C]this compound allows for the in vivo visualization and quantification of GlyT-1, aiding in drug development by enabling the assessment of target engagement and dose-occupancy relationships.[2][3]

Signaling Pathway of GlyT-1 and the NMDA Receptor

Glycine acts as an essential co-agonist at the NMDA receptor. The glycine transporter type 1 (GlyT-1) modulates the concentration of glycine in the synaptic cleft. By clearing glycine from the synapse, GlyT-1 can influence NMDA receptor activity. Inhibition of GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function.[1]

Experimental Protocols

Radiotracer Synthesis

The radiosynthesis of [11C]this compound is typically performed via N-methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[2]

Protocol:

-

Produce [11C]CO2 via a cyclotron.

-

Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using standard radiochemistry procedures.[4]

-

React the [11C]methylating agent with the desmethyl precursor of this compound.

-

Purify the resulting [11C]this compound using high-performance liquid chromatography (HPLC).[1][5]

-

Formulate the final product in a sterile solution, such as normal saline, for intravenous injection.[1]

-

The final product should have a radiochemical purity of >99%.[1]

Subject Preparation

For Human Studies:

-

Subjects should fast for a minimum of 4-6 hours prior to the scan.[6]

-

Water intake is permitted and encouraged.[6]

-

A venous catheter should be inserted for radiotracer injection and, if required, for arterial blood sampling.

-

Subjects should be positioned comfortably in the PET scanner to minimize motion artifacts.[7]

For Preclinical Studies (Pigs, Baboons):

-

Animals should be anesthetized for the duration of the imaging procedure.[1][8]

-

A venous catheter should be placed for radiotracer administration.[8]

-

Physiological parameters (heart rate, blood pressure, etc.) should be monitored throughout the scan.

PET Image Acquisition

Workflow for [11C]this compound PET Imaging:

Protocol:

-

Perform a transmission scan for attenuation correction prior to the emission scan.[6]

-

Administer [11C]this compound as an intravenous bolus injection.[8]

-

Initiate a dynamic PET scan of the brain immediately following injection. The scan duration is typically 90-120 minutes.[1][8]

-

For whole-body biodistribution studies, a series of whole-body scans are acquired over a period of up to 80 minutes post-injection.[8][9]

-

If arterial blood sampling is performed, collect samples at predefined time points to measure the arterial input function and radiotracer metabolism.[1]

Data Analysis

-

Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.[10]

-

Delineate regions of interest (ROIs) on the PET images, often with the aid of a co-registered MRI.[11]

-

Generate time-activity curves (TACs) for each ROI.[11]

-

Analyze the TACs using appropriate kinetic models to quantify GlyT-1 availability. Common methods include:

-

Compartmental models with an arterial input function (e.g., two-tissue compartmental model) to estimate the total distribution volume (VT).[3]

-

Reference tissue models (e.g., simplified reference tissue model) using a region devoid of specific binding as a reference to estimate the binding potential (BPND). However, studies have indicated no viable reference region for [11C]this compound in the brain.[3][11]

-

Pseudo-reference tissue models can be employed when a true reference region is not available.[3]

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical [11C]this compound PET studies.

Table 1: Radiotracer Administration and Dosimetry

| Species | Injected Dose (MBq) | Specific Activity (GBq/µmol) | Effective Dose (µSv/MBq) |

| Human | 304.22 ± 112.87 | 21.57 ± 7.51 | 4.02 (male), 4.95 (female)[9] |

| Baboon | 81 ± 14 | 30 ± 5.5 | ~15% higher than human[9] |

| Pig | 372 ± 84.4 | >39 | Not Reported |

Table 2: Biodistribution and Pharmacokinetics

| Species | Brain Uptake | Limiting Organ (Highest Radiation Dose) | Primary Route of Clearance | Intact Radioligand in Plasma (at 60 min p.i.) |

| Human | Heterogeneous (highest in midbrain, thalamus, cerebellum)[3] | Liver[9] | Intestinal[9] | 60 ± 8%[1] |

| Baboon | Similar to human | Liver[8] | Intestinal[8] | ~30%[1] |

| Pig | Good brain penetration, heterogeneous distribution[2] | Not Reported | Not Reported | Not Reported |

Table 3: In Vitro and Pharmacological Properties

| Parameter | Value |

| pIC50 for GlyT-1 | 8.4[1] |

| pIC50 for GlyT-2 | 4.6[1] |

| pKi in rat cortex | 8.97[1] |

| LogD | 2.53[1] |

| Brain-blood AUC ratio | 1.9[1] |

Conclusion

This document provides a standardized framework for conducting PET imaging studies with [11C]this compound. Adherence to these protocols will help ensure data quality and consistency across different research sites, thereby facilitating the reliable application of this valuable tool in neuroscience research and drug development.

References

- 1. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification and evaluation of [11C]this compound as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translational characterization of [11C]this compound, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a 11C-labeled NK1 receptor ligand for PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. snmmi.org [snmmi.org]

- 7. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11C-Labeled this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 18F-FDG PET/CT Parameters Associated with Weight Loss in Patients with Esophageal Cancer [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Kinetic Modeling of [11C]GSK931145 PET Data